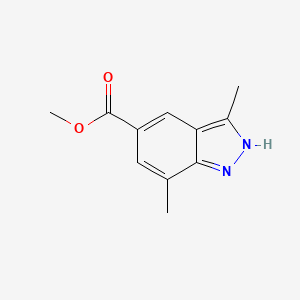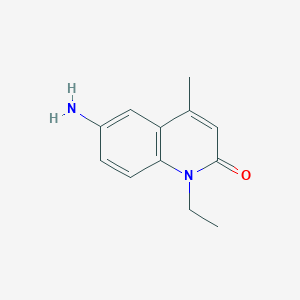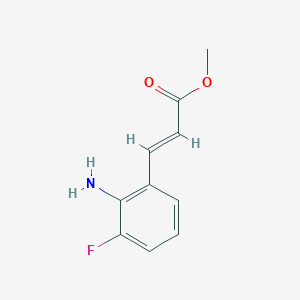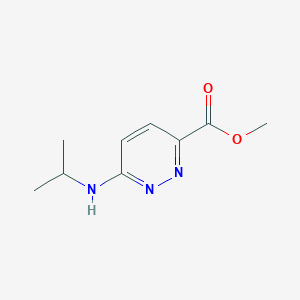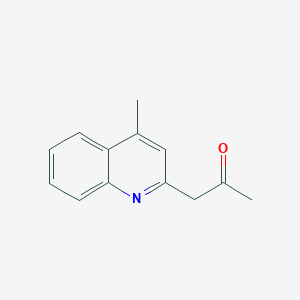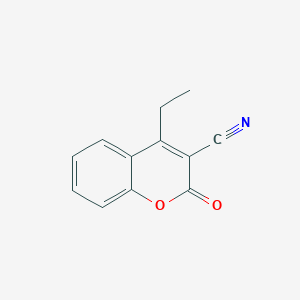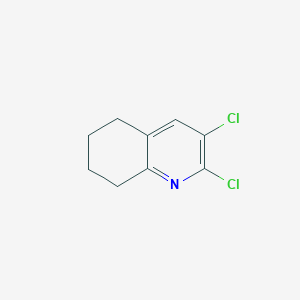
4-(Ethylamino)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylamino)naphthalene-1,2-dione is an organic compound belonging to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Ethylamino)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 4-(Ethylamino)naphthalene-1,2-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular structures. It can also interact with enzymes and proteins, inhibiting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Ethylamino)naphthalene-1,4-dione
- 4-(Methylamino)naphthalene-1,2-dione
- 4-(Ethylamino)naphthalene-1,4-dione
Uniqueness
4-(Ethylamino)naphthalene-1,2-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox properties and interaction profiles with biological targets, making it a compound of interest for further research .
Eigenschaften
CAS-Nummer |
57404-52-1 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
4-(ethylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-2-13-10-7-11(14)12(15)9-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3 |
InChI-Schlüssel |
FSDPJIFZNXRVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=O)C(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


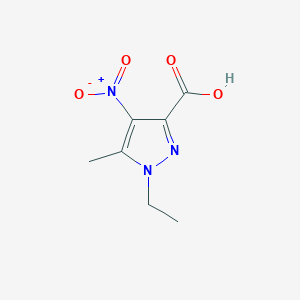



![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
